Fingolimod-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

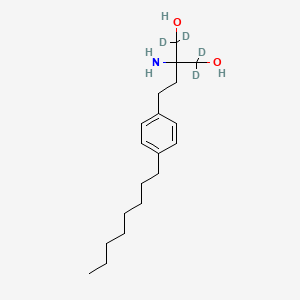

Fingolimod-d4, also known as FTY720 free based-d4, is the deuterium labeled Fingolimod . Fingolimod is a sphingosine 1-phosphate (S1P) antagonist with an IC50 of 0.033 nM in K562 and NK cells . It is used as an immunosuppressant .

Synthesis Analysis

Fingolimod is synthesized from readily available and inexpensive starting material diethyl acetamidomalonate . The synthesis process involves six steps .Molecular Structure Analysis

The molecular weight of Fingolimod-d4 is 311.50 . The formula is C19H29D4NO2 . The structure is solid and the color ranges from white to off-white .Chemical Reactions Analysis

Fingolimod exerts inhibitory effects on sphingolipid pathway enzymes . It also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .Physical And Chemical Properties Analysis

Fingolimod-d4 is soluble in Ethanol at 7.69 mg/mL and in DMSO at 2 mg/mL (ultrasonic and heat to 60°C) . It should be stored at -20°C, away from moisture .Scientific Research Applications

Quantification in Human Plasma

Fingolimod-d4 has been used in a validated HPLC-MS/MS method for quantification of Fingolimod and its metabolite Fingolimod-Phosphate in human plasma . This method can be applied to evaluate the inter-individual differences in the bioavailability of Fingolimod and its metabolite Fingolimod-phosphate, and to possibly relate these differences to inter-individual variability in clinical responses .

Treatment of Multiple Sclerosis

Fingolimod is a sphingosine 1-phosphate-receptor modulator approved for the oral treatment of relapsing–remitting multiple sclerosis (RRMS), a form of MS characterized by a pattern of exacerbation of neurological symptoms followed by recovery . Fingolimod-d4 can be used to study the effectiveness of this treatment.

Bioavailability Study

The method developed using Fingolimod-d4 was applied to measure Fingolimod and Fingolimod-P concentrations in the plasma of 15 RRMS patients under chronic treatment with Fingolimod, administered daily at the dose of 0.5 mg for up to 24 months . This helps in understanding the drug’s bioavailability.

Immunomodulatory Diseases

Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases . Fingolimod-d4 can be used to study these effects in detail.

CNS Injuries and Diseases

Fingolimod has shown potential therapeutic effects in CNS injuries and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy . Fingolimod-d4 can be used in research to understand these effects better.

Cancer Research

There is increasing knowledge on its previously unrecognized molecular and potential therapeutic effects in diverse pathological conditions, including cancer . Fingolimod-d4 can be used in cancer research to study these effects.

Mechanism of Action

Target of Action

Fingolimod-d4, a deuterium-labeled form of Fingolimod , primarily targets the sphingosine 1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune system and central nervous system (CNS) .

Mode of Action

Fingolimod-d4 acts as a sphingosine 1-phosphate receptor modulator . It binds to various S1PR subtypes (1, 3, 4, and 5), leading to their down-regulation or desensitization . This action results in the sequestration of lymphocytes, reducing their numbers in circulation and the CNS .

Biochemical Pathways

Fingolimod-d4 affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These actions lead to various downstream effects, including the induction of apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift, and enhancement of BDNF expression .

Pharmacokinetics

Fingolimod-d4 is efficiently absorbed with an oral bioavailability of >90% . Its absorption is unaffected by dietary intake, allowing it to be taken without regard to meals . Fingolimod-d4 and its active metabolite, Fingolimod-phosphate, have a half-life of 6–9 days . Steady-state pharmacokinetics are reached after 1–2 months of daily dosing . Fingolimod-d4 is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to Fingolimod-phosphate, hydroxylation and oxidation to yield inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

The action of Fingolimod-d4 leads to profound reduction in T-cell numbers in circulation and the CNS, thereby suppressing inflammation and symptoms of multiple sclerosis (MS) . It also modulates a range of other molecular pathways deeply rooted in disease initiation or progression . Experimental reports have associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

Action Environment

The bioavailability of Fingolimod-d4 is unaffected by multiple daily doses up to 24 months . .

Safety and Hazards

Future Directions

Fingolimod has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer . Based on recent reports, it may soon find its way as an adjunct therapy in various disparate pathological conditions .

properties

IUPAC Name |

2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGQTZUTZRNORY-ONNKGWAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of using Fingolimod-d4 in the analysis of Fingolimod in biological samples?

A1: Fingolimod-d4 is employed as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Fingolimod in human blood []. Internal standards are crucial in bioanalysis to correct for variations during sample preparation and ionization efficiency in the mass spectrometer. They improve the accuracy and precision of the method.

Q2: Can you elaborate on the analytical method validation parameters specifically impacted by using Fingolimod-d4?

A2: The use of Fingolimod-d4 directly influences several key method validation parameters:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetyl-5H-dibenz[b,f]azepine](/img/structure/B602394.png)

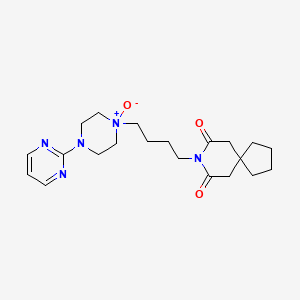

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)